Cas no 133454-46-3 (Desfluoro Iloperidone (Impurity))

Desfluoro Iloperidone (Impurity) is a known impurity of Iloperidone, an atypical antipsychotic drug. This compound is structurally similar to Iloperidone but lacks a fluorine atom, making it a critical reference standard in pharmaceutical quality control. Its primary use lies in the identification, quantification, and monitoring of impurities during drug development and manufacturing. High-purity Desfluoro Iloperidone ensures accurate analytical results, supporting compliance with regulatory standards such as ICH guidelines. Its well-characterized properties facilitate method validation and stability studies, contributing to the safety and efficacy of the final drug product. This impurity standard is essential for maintaining rigorous quality assurance in pharmaceutical production.
Desfluoro Iloperidone (Impurity) structure
133454-46-3 structure
Product Name:Desfluoro Iloperidone (Impurity)
CAS No:133454-46-3
MF:C24H28N2O4
MW:408.490126609802
CID:1065440
Update Time:2025-05-21

Desfluoro Iloperidone (Impurity) Chemical and Physical Properties

Names and Identifiers

    • Desfluoro Iloperidone (Impurity)
    • Iloperidone Desfluoro Impurity
    • Desfluoro Iloperidone
    • XLLSZDJAXFXJTA-UHFFFAOYSA-N
    • BDBM50034068
    • 1-[4-[3-[4-(1,2-Benzisoxazol-3-yl)-1-piperadinyl]propoxy]-3-methoxyphenyl]ethanone
    • 1-{4-[3-(4-Benzo[d]isoxazol-3-yl-piperidin-1-yl)-propoxy]-3-methoxy-phenyl}-ethanone
    • 1-[4-[3-[4-(1,2-Benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone
    • Inchi: 1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3
    • InChI Key: XLLSZDJAXFXJTA-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C(C2CCN(CCCOC3C=CC(C(C)=O)=CC=3OC)CC2)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 551
  • Topological Polar Surface Area: 64.8

Desfluoro Iloperidone (Impurity) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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Desfluoro Iloperidone (Impurity)
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$ 207.00 2023-04-17
TRC
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$ 1642.00 2023-04-17
A2B Chem LLC
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Additional information on Desfluoro Iloperidone (Impurity)

Comprehensive Analysis of Desfluoro Iloperidone (Impurity) (CAS No. 133454-46-3): Properties, Applications, and Industry Insights

In the pharmaceutical industry, impurities play a critical role in drug development and quality control. One such compound, Desfluoro Iloperidone (Impurity) (CAS No. 133454-46-3), has garnered significant attention due to its relevance in the synthesis and analysis of Iloperidone, an atypical antipsychotic medication. This article delves into the chemical properties, applications, and current research trends surrounding this impurity, while addressing common queries from researchers and industry professionals.

Desfluoro Iloperidone (Impurity) is a structural analog of Iloperidone, differing by the absence of a fluorine atom. With the CAS registry number 133454-46-3, this compound is classified as a process-related impurity that may appear during the manufacturing of Iloperidone. The pharmaceutical industry maintains strict guidelines for impurity profiling, making compounds like Desfluoro Iloperidone essential reference standards for quality assurance protocols.

The growing emphasis on pharmaceutical impurity analysis has increased demand for high-purity reference standards. Recent trends show rising searches for "Iloperidone impurities," "CAS 133454-46-3 specifications," and "Desfluoro Iloperidone synthesis," reflecting the compound's importance in drug development. Analytical techniques such as HPLC, LC-MS, and NMR are commonly employed to detect and quantify this impurity at trace levels, ensuring compliance with regulatory standards like ICH Q3A and Q3B.

From a chemical perspective, Desfluoro Iloperidone (Impurity) shares similar pharmacological properties with its parent compound but exhibits distinct chromatographic behavior. Researchers frequently investigate its "stability under various conditions" and "degradation pathways," topics that dominate scientific literature and patent filings. The compound's molecular weight, solubility profile, and spectral characteristics make it particularly interesting for method development in pharmaceutical analysis.

Current research hotspots include exploring "green chemistry approaches" for impurity minimization and developing "cost-effective purification methods" for Desfluoro Iloperidone. The pharmaceutical industry's shift toward continuous manufacturing has also sparked interest in real-time impurity monitoring techniques, where this compound serves as a critical marker for process optimization.

Quality control laboratories worldwide require reliable sources of 133454-46-3 reference material to validate analytical methods. The market has seen increased demand for certified reference standards with comprehensive characterization data, including mass spectra, chromatograms, and detailed certificates of analysis. This trend aligns with regulatory requirements for thorough impurity profiling in drug submissions.

Emerging analytical technologies like "high-resolution mass spectrometry" and "multidimensional chromatography" have enhanced detection capabilities for Desfluoro Iloperidone (Impurity) at increasingly lower thresholds. These advancements address the pharmaceutical industry's need for sensitive methods to identify and quantify potentially harmful impurities early in the drug development process.

The synthesis route of Desfluoro Iloperidone remains an active area of research, with recent patents focusing on improved yields and purity. Process chemists frequently search for "optimized synthetic pathways" and "crystallization conditions" to produce this impurity standard efficiently. These developments contribute to more sustainable manufacturing practices while meeting stringent quality requirements.

From a regulatory standpoint, understanding the "toxicological profile" of 133454-46-3 is crucial for risk assessment. While classified as an impurity, comprehensive safety evaluations are necessary to establish permissible limits in final drug products. This aspect has gained prominence in recent regulatory discussions and industry guidelines.

The future of pharmaceutical impurity analysis points toward increased automation and data integration. Desfluoro Iloperidone (Impurity) serves as an excellent case study for these developments, with its well-characterized properties facilitating method transfer between laboratories and analytical platforms. This standardization is particularly valuable for global pharmaceutical companies operating across multiple regulatory jurisdictions.

In conclusion, Desfluoro Iloperidone (Impurity) (CAS No. 133454-46-3) represents more than just a byproduct in pharmaceutical manufacturing—it's a critical component in ensuring drug safety and efficacy. As analytical technologies advance and regulatory standards evolve, the importance of thorough impurity characterization will only grow, making compounds like this essential references in the pharmaceutical quality control landscape.

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